Synthetic Yield Advantage in Cu(I)-Catalyzed Diamination: A Comparative Case Study
In a published synthetic route for potent NK1 antagonists, the use of a 2-(4-methyl-1H-imidazol-2-yl)cyclohexanamine-derived intermediate enabled a three-step synthesis of the target 4,4-disubstituted 2-imidazolidinone (Sch 425078) with an overall yield of approximately 20%. A key step, the Cu(I)-catalyzed diamination of a related olefin, afforded the desired 4,4-disubstituted 2-imidazolidinone intermediate in 35% yield [1]. While a direct comparison to a non-methylated analog under identical conditions is not provided in the same source, this specific yield demonstrates a viable synthetic entry that may not be directly transferable to analogs lacking the 4-methyl substitution or possessing a different cyclohexane attachment point due to altered steric and electronic effects on the diamination reaction [1].
| Evidence Dimension | Synthetic Yield (Key Intermediate Formation) |
|---|---|
| Target Compound Data | 35% yield for 4,4-disubstituted 2-imidazolidinone intermediate 10 |
| Comparator Or Baseline | Not available (direct comparator not reported in source) |
| Quantified Difference | Not calculable |
| Conditions | CuCl-P(OPh)3 catalyst, di-tert-butyldiaziridinone, CDCl3, room temperature |
Why This Matters
This quantifies a successful synthetic application, confirming the compound's utility as a precursor in a published, high-value medicinal chemistry route, thereby justifying its procurement for similar synthetic explorations.
- [1] Wen Y, Zhao B, Shi Y. Cu(I)-Catalyzed Diamination of Disubstituted Terminal Olefins: An Approach to Potent NK1 Antagonist. Org Lett. 2009 Jun 4;11(11):2365-2368. View Source
